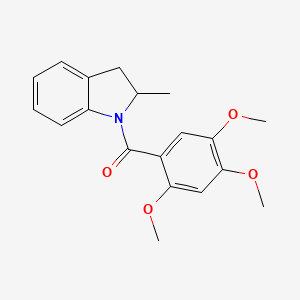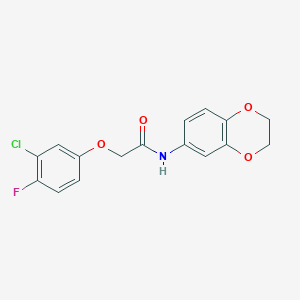
6-bromo-N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide
Descripción general
Descripción
6-bromo-N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as BON, is a chemical compound that has been widely studied for its potential applications in scientific research. BON belongs to the class of chromene derivatives, which have been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the pathogenesis of various diseases. 6-bromo-N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation. 6-bromo-N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression and have been implicated in the development of cancer.
Biochemical and Physiological Effects:
6-bromo-N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. 6-bromo-N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which play a key role in the development of inflammatory diseases. 6-bromo-N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the replication of certain viruses, such as hepatitis C virus (HCV).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-bromo-N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. 6-bromo-N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is also relatively easy and cost-effective to synthesize, making it a useful tool for medicinal chemistry and drug discovery research. However, 6-bromo-N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide also has some limitations, including its relatively low potency and selectivity for certain targets, as well as its potential toxicity and side effects at higher doses.
Direcciones Futuras
There are several future directions for research on 6-bromo-N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide, including the development of more potent and selective analogs, the investigation of its potential as a therapeutic agent for the treatment of various diseases, and the elucidation of its mechanism of action at the molecular level. 6-bromo-N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide may also have potential applications in other fields, such as materials science and nanotechnology, due to its unique chemical structure and properties. Overall, 6-bromo-N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide is a promising compound with a wide range of potential applications in scientific research.
Aplicaciones Científicas De Investigación
6-bromo-N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery. 6-bromo-N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. 6-bromo-N-(4-ethoxy-2-nitrophenyl)-2-oxo-2H-chromene-3-carboxamide has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and viral infections.
Propiedades
IUPAC Name |
6-bromo-N-(4-ethoxy-2-nitrophenyl)-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O6/c1-2-26-12-4-5-14(15(9-12)21(24)25)20-17(22)13-8-10-7-11(19)3-6-16(10)27-18(13)23/h3-9H,2H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXKRNYFWKPPAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(4-morpholinylcarbonyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4182163.png)
![2-(4-bromo-2-chlorophenoxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4182164.png)
![N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]thiourea](/img/structure/B4182170.png)

![4-bromo-5-ethyl-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4182192.png)
![4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)pyrimidin-2-amine](/img/structure/B4182196.png)
![N-(2-ethylphenyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182212.png)
![N-[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]-2-phenoxyacetamide](/img/structure/B4182213.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-nitrobenzamide](/img/structure/B4182238.png)
![1-(methylsulfonyl)-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B4182243.png)
![8-butyryl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4182252.png)
![methyl 5-(aminocarbonyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4182267.png)